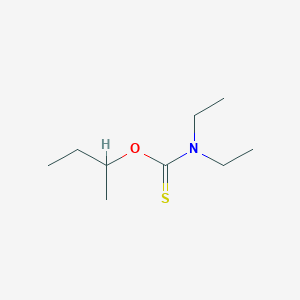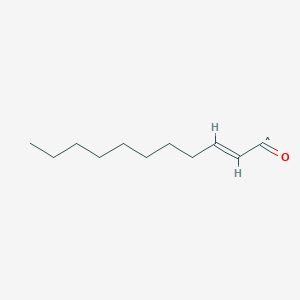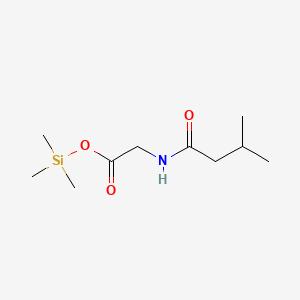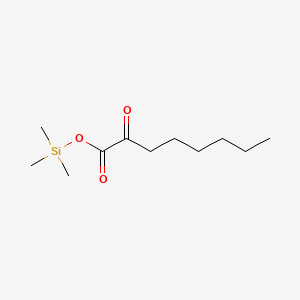
(S)-2-Amino-3-(3-ethoxy-5-methylisoxazol-4-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isoxazolepropanoicacid,alpha-amino-3-ethoxy-5-methyl-,(S)-(9CI) is a synthetic organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isoxazolepropanoicacid,alpha-amino-3-ethoxy-5-methyl-,(S)-(9CI) typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through cyclization reactions involving hydroxylamine and α,β-unsaturated carbonyl compounds.
Introduction of the Propanoic Acid Group: This step may involve the use of reagents such as malonic acid derivatives.
Amino and Ethoxy Substitutions: These functional groups can be introduced through substitution reactions using appropriate amines and ethylating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Isoxazolepropanoicacid,alpha-amino-3-ethoxy-5-methyl-,(S)-(9CI) can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups, such as nitro groups to amines.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or antimicrobial properties.
Industry: Utilized in the development of new materials or as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of 4-Isoxazolepropanoicacid,alpha-amino-3-ethoxy-5-methyl-,(S)-(9CI) would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoxazole Derivatives: Other compounds with the isoxazole ring structure.
Amino Acids: Compounds with similar amino acid functionality.
Ethoxy Substituted Compounds: Molecules with ethoxy groups attached to the carbon chain.
Uniqueness
4-Isoxazolepropanoicacid,alpha-amino-3-ethoxy-5-methyl-,(S)-(9CI) is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C9H14N2O4 |
|---|---|
Poids moléculaire |
214.22 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(3-ethoxy-5-methyl-1,2-oxazol-4-yl)propanoic acid |
InChI |
InChI=1S/C9H14N2O4/c1-3-14-8-6(5(2)15-11-8)4-7(10)9(12)13/h7H,3-4,10H2,1-2H3,(H,12,13)/t7-/m0/s1 |
Clé InChI |
PWAYGTBLBXXBQD-ZETCQYMHSA-N |
SMILES isomérique |
CCOC1=NOC(=C1C[C@@H](C(=O)O)N)C |
SMILES canonique |
CCOC1=NOC(=C1CC(C(=O)O)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(Dimethylcarbamoylamino)-5-methylphenyl]-1,1-dimethylurea](/img/structure/B13793175.png)
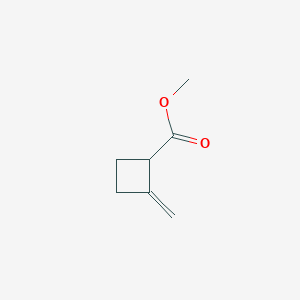

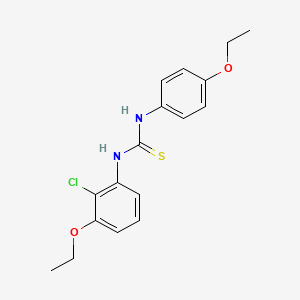
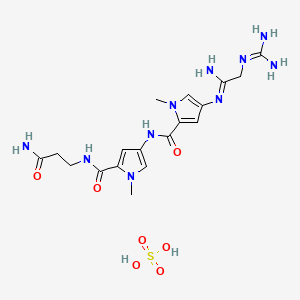

![4-[2-(2-Hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B13793200.png)
![Phenol, 4-[(4-aminophenyl)azo]-3-methyl-](/img/structure/B13793201.png)
